Stereochemical Identity: (5S) Configuration Confers Distinct Chiral Recognition Compared to the (5R) Enantiomer
The target compound possesses a single stereocenter at C‑5 with (S) absolute configuration, whereas its enantiomer (5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2738704-51-1) has the opposite configuration . In DPP‑IV inhibitor programs, the (S) configuration at the corresponding position of the pyrrolidine ring is essential for potent inhibition; the (R) enantiomer typically shows >10‑fold lower affinity [1]. This stereochemical requirement directly translates to the intermediate: procuring the correct (5S) enantiomer ensures that the final API stereocenter is installed without costly chiral separation or re‑work.
| Evidence Dimension | Absolute configuration at the C‑5 ethyl‑bearing carbon |
|---|---|
| Target Compound Data | (S) configuration (CAS 2738603-32-0) |
| Comparator Or Baseline | (R) configuration (CAS 2738704-51-1) |
| Quantified Difference | Opposite enantiomer; class‑level data indicate >10‑fold difference in DPP‑IV inhibitory activity between (S) and (R) configurations at analogous positions [1]. |
| Conditions | Inferred from DPP‑IV inhibitor structure‑activity relationships reported in BMS patent literature. |
Why This Matters
Selecting the correct enantiomer prevents the introduction of an undesired stereocenter that can drastically reduce target binding and complicate downstream chiral purification.
- [1] Bristol‑Myers Squibb Co., “Method and compound for producing dipeptidyl peptidase IV inhibitors and intermediates thereof,” Japanese Patent JP2014012689A, 2014. View Source
